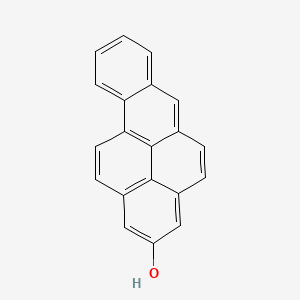

2-Hydroxybenzo(a)pyrene

Description

Significance within Polycyclic Aromatic Hydrocarbon Metabolite Research

The metabolism of benzo(a)pyrene is a complex process involving multiple enzymatic pathways that result in the formation of a variety of metabolites, including phenols (monohydroxylated derivatives), dihydrodiols, and quinones nih.govepa.gov. Among the twelve possible isomeric monophenols of benzo(a)pyrene, 2-Hydroxybenzo(a)pyrene holds particular interest for researchers due to its carcinogenic properties nih.gov.

Scientific investigations have revealed that the biological activity of hydroxylated B[a]P metabolites varies significantly depending on the position of the hydroxyl group. For instance, research has shown that 2-OH-B[a]P is carcinogenic, while other isomers like 3- and 9-hydroxybenzo(a)pyrene are considered non-carcinogenic nih.gov. The rate at which these metabolites are further processed and eliminated from the body also differs. Studies using hamster embryo fibroblasts demonstrated that the carcinogenic 2-OH-B[a]P is metabolized more slowly (45% in 24 hours) compared to the non-carcinogenic 3- and 9-hydroxybenzo(a)pyrenes (70-80% in 24 hours). This slower rate of metabolism for 2-OH-B[a]P is comparable to that of the parent compound, benzo(a)pyrene nih.gov. This persistence within cells may contribute to its higher biological activity nih.gov.

The table below summarizes key findings related to the metabolic rate and carcinogenicity of this compound in comparison to other isomers.

| Metabolite | Carcinogenicity | Metabolic Rate (in Hamster Embryo Fibroblasts over 24h) | Reference |

| This compound | Carcinogenic | 45% | nih.gov |

| 3-Hydroxybenzo(a)pyrene | Non-carcinogenic | 70-80% | nih.gov |

| 9-Hydroxybenzo(a)pyrene | Non-carcinogenic | 70-80% | nih.gov |

| Benzo(a)pyrene (parent) | Carcinogenic | Comparable to 2-OH-B[a]P | nih.gov |

Overview of Research Areas on Hydroxylated Benzo(a)pyrene Metabolites

Research on hydroxylated benzo(a)pyrene metabolites, including this compound, spans several scientific disciplines. These areas of study are essential for a comprehensive understanding of the environmental and health impacts of PAHs. Key research areas include toxicology, analytical chemistry, environmental science, and endocrinology.

In the field of toxicology , the primary focus is on elucidating the mechanisms of carcinogenicity and mutagenicity of B[a]P and its metabolites nih.govbiorxiv.org. This includes studying the formation of DNA adducts, which are critical initiating events in chemical carcinogenesis nih.gov. The mutagenic effects of benzo[b]fluoranthene, a related PAH, have been shown to be similar to those of benzo(a)pyrene biorxiv.org.

Analytical chemistry plays a pivotal role in developing sensitive and specific methods for the detection and quantification of these metabolites in various biological and environmental matrices nih.govepa.govnih.gov. Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) are commonly employed to measure trace amounts of hydroxylated PAHs in samples like urine, bile, and sediment epa.govnih.govresearchgate.netresearchgate.net.

Environmental science research investigates the occurrence, fate, and transport of PAHs and their metabolites in the environment mdpi.com. This includes studying their presence in air, water, soil, and food, and assessing human exposure from these sources nih.gov. The degradation of PAHs by microorganisms is also an active area of research for potential bioremediation strategies researchgate.net.

In endocrinology , researchers have explored the estrogenic activity of hydroxylated B[a]P metabolites. Some studies have shown that certain monohydroxylated metabolites, such as 3-hydroxybenzo(a)pyrene and 9-hydroxybenzo(a)pyrene, can induce estrogen receptor-mediated gene expression in vitro oup.comnih.govresearchgate.net.

The following table provides an overview of the primary research areas involving hydroxylated benzo(a)pyrene metabolites and their main objectives.

| Research Area | Primary Objectives | Key Methodologies |

| Toxicology | - Investigate mechanisms of carcinogenicity and mutagenicity. - Study DNA adduct formation and repair. - Assess the biological activity of different metabolites. | - Cell culture assays. - Animal models. - Mutagenicity assays (e.g., Ames test). |

| Analytical Chemistry | - Develop methods for detection and quantification in biological and environmental samples. - Improve sensitivity and specificity of analytical techniques. | - High-Performance Liquid Chromatography (HPLC). - Gas Chromatography-Mass Spectrometry (GC-MS). - Tandem Mass Spectrometry (LC-MS/MS). |

| Environmental Science | - Monitor the presence and distribution of PAHs and metabolites in the environment. - Assess human exposure pathways. - Study biodegradation and bioremediation of PAHs. | - Environmental sampling (air, water, soil). - Biomonitoring. - Microbial degradation studies. |

| Endocrinology | - Evaluate the estrogenic or anti-estrogenic activity of metabolites. - Investigate interactions with hormone receptors. | - Reporter gene assays. - Receptor binding assays. - In vitro and in vivo hormonal effect studies. |

Structure

3D Structure

Properties

CAS No. |

56892-30-9 |

|---|---|

Molecular Formula |

C20H12O |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

benzo[a]pyren-2-ol |

InChI |

InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |

InChI Key |

KAXJMEFTXJWMLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |

Other CAS No. |

56892-30-9 |

Synonyms |

2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 2 Hydroxybenzo a Pyrene

Synthetic Pathways for 2-Hydroxybenzo(a)pyrene and its Analogues

The creation of this compound and related compounds often involves multi-step chemical sequences, starting from more accessible hydrocarbon frameworks. tandfonline.comtandfonline.com These methods are designed to introduce a hydroxyl group at the specific and less reactive 2-position of the benzo(a)pyrene core.

Indirect Synthesis Approaches

Direct functionalization of the benzo(a)pyrene molecule at the 2-position is challenging due to the electronic properties of the aromatic system, which favor substitution at other sites. mdpi.comworktribe.com To overcome this, indirect methods are predominantly employed. A widely adopted strategy is the "tetrahydropyrene (THPy) method". rsc.org This approach begins with the catalytic hydrogenation of pyrene (B120774), a readily available starting material, to form 4,5,9,10-tetrahydropyrene (B1329359). tandfonline.comrsc.org This partial saturation of the pyrene core alters its electronic structure, effectively activating the 2- and 7-positions for electrophilic aromatic substitution. rsc.orgresearchgate.net

An efficient synthesis starting from 4,5,9,10-tetrahydropyrene involves a sequence of reactions to build the additional benzene (B151609) ring and introduce the hydroxyl functionality. tandfonline.comtandfonline.com A key intermediate in this pathway is 2-methoxy-4,5,9,10-tetrahydropyrene. tandfonline.com The synthesis proceeds through several key transformations as detailed in the table below.

Table 1: Key Steps in the Indirect Synthesis of this compound

| Step | Reaction | Reagents | Purpose | Reference |

| 1 | Friedel–Crafts Acetylation | Acetic anhydride, AlCl₃ | Introduces an acetyl group at the 2-position of the THPy core. | tandfonline.comtandfonline.com |

| 2 | Baeyer–Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Converts the acetyl group into an acetoxy group. | tandfonline.comtandfonline.com |

| 3 | Hydrolysis | Sodium methoxide, HCl | Removes the acetyl group to form a hydroxyl group. | tandfonline.comtandfonline.com |

| 4 | Methylation | Dimethyl sulfate (B86663) | Converts the hydroxyl group to a more stable methoxy (B1213986) group. | tandfonline.comtandfonline.com |

| 5 | Friedel–Crafts Succinoylation | Succinic anhydride, AlCl₃ | Adds a four-carbon chain regiospecifically at the 7-position. | tandfonline.comtandfonline.com |

| 6 | Clemmensen Reduction | Zn(Hg), HCl | Reduces the keto group from the succinoyl chain. | tandfonline.comtandfonline.com |

| 7 | HF Cyclization | Liquid HF | Forms the new six-membered ring to create the hexahydrobenzo[a]pyrene skeleton. | tandfonline.comtandfonline.com |

| 8 | Wolff–Kishner Reduction | Hydrazine, base | Reduces the newly formed carbonyl group. | tandfonline.comtandfonline.com |

| 9 | Dehydrogenation | 10% Palladium on charcoal | Aromatizes the structure to form 2-methoxybenzo[a]pyrene. | tandfonline.comtandfonline.com |

| 10 | Demethylation | HBr | Removes the methyl group to yield the final product, 2-hydroxybenzo[a]pyrene. | tandfonline.comtandfonline.com |

This strategic sequence highlights the necessity of protecting and modifying the pyrene core to direct the formation of the desired isomer. rsc.org

Position-Specific Functionalization Strategies

Achieving position-specific functionalization is the cornerstone of synthesizing this compound. The THPy method is a prime example of such a strategy, as it deactivates the highly reactive K-region (4-, 5-, 9-, and 10-positions) and redirects reactions to the 2- and 7-positions. mdpi.comrsc.org Other advanced methods for achieving regioselective functionalization on the pyrene core include iridium-catalyzed borylation, which can introduce boryl groups at the 2- and 7-positions, providing a handle for further derivatization through cross-coupling reactions. mdpi.comrsc.org While direct electrophilic substitution on pyrene typically occurs at the 1, 3, 6, and 8-positions, these indirect strategies are essential for accessing less reactive sites like the 2-position. mdpi.comworktribe.com

Isotopic Labeling for Research Applications

Isotopically labeled versions of this compound are invaluable tools for research, particularly in tracer studies and for elucidating metabolic pathways and reaction mechanisms.

Tritium (3H) Labeling for Tracer Studies

Tritium (³H), a radioactive isotope of hydrogen, is commonly used to label benzo(a)pyrene and its metabolites for tracer studies. nih.govlbl.gov Generally labeled [³H]benzo[a]pyrene can be used as a starting material in metabolic studies, where the distribution and transformation of the compound can be tracked by detecting the radioactivity. lbl.govnih.gov For instance, the metabolism of tritium-labeled benzo[a]pyrene (B130552) has been analyzed using high-pressure liquid chromatography (HPLC) to separate and identify various metabolites, including phenols and diols. nih.gov The use of specifically labeled substrates, such as [6-³H]benzo[a]pyrene, has been employed to investigate the specific positions involved in enzyme-catalyzed covalent binding to macromolecules like polyguanylic acid (poly(G)). nih.gov These tracer studies are crucial for understanding the metabolic fate of the compound within biological systems. lbl.govbiologics-inc.com

Carbon-13 (13C) Labeling for Mechanistic Investigations

Carbon-13 (¹³C) is a stable isotope of carbon used for mechanistic investigations without the complications of radioactivity. wikipedia.org Incorporating ¹³C atoms into the benzo(a)pyrene structure allows for the use of powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the fate of the carbon skeleton during metabolic processes. wikipedia.orgnih.gov The synthesis of ¹³C-labeled analogues of benzo(a)pyrene metabolites is essential for their use as internal standards in quantitative analyses, such as stable isotope dilution liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This technique provides high sensitivity and accuracy for measuring the levels of specific metabolites in biological samples, which is critical for understanding the complete metabolic profile of benzo(a)pyrene. nih.gov

Synthesis of Related Hydroxylated Benzo(a)pyrene Derivatives for Comparative Studies

To understand the specific biological role of this compound, it is often necessary to synthesize and study its other 11 possible phenolic isomers for comparison. researchgate.net Syntheses for isomers such as 1-, 3-, 4-, 10-, and 12-hydroxybenzo[a]pyrenes have been reported and improved upon. researchgate.net These syntheses often employ modern organometallic reactions, such as the Suzuki-Miyaura cross-coupling, to construct the complex polycyclic framework from simpler, functionalized naphthalene (B1677914) and benzene derivatives. researchgate.net For example, a common strategy involves the coupling of a naphthalene boronate ester with a substituted aryl bromide. researchgate.net The availability of this full suite of isomers allows for comprehensive comparative studies, helping to delineate structure-activity relationships among the different phenols. psu.edu

Metabolic Biotransformation of 2 Hydroxybenzo a Pyrene

Enzymatic Formation from Benzo(a)pyrene (BaP)

The initial formation of 2-OH-B[a]P arises from the metabolism of its parent compound, BaP. rjpbcs.com This process is catalyzed by a superfamily of enzymes crucial for the detoxification and, paradoxically, the activation of many foreign compounds. osti.govresearchgate.net

Cytochrome P450 (CYP) enzymes are central to the initial oxidation of BaP. osti.govresearchgate.net Specifically, members of the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, are the primary enzymes involved in the metabolism of BaP. rjpbcs.compreprints.org These enzymes catalyze the formation of epoxides from BaP, which can then rearrange non-enzymatically to form phenols, including 2-OH-B[a]P. oup.comoup.com The expression of these CYP enzymes can be induced by BaP itself, creating a feedback loop that enhances its own metabolism. researchgate.netnih.gov Studies have shown that various human CYP enzymes, including CYP1A1, 1A2, 1B1, 2C9, 2C19, and 3A4, are capable of oxidizing BaP. nih.gov Among these, CYP1A1 and CYP1B1 are considered key players in the metabolic activation of BaP. nih.govoup.com

Following the initial epoxidation of BaP by CYPs, the resulting epoxides can be acted upon by other enzymes. osti.gov Epoxide hydrolase (EH) is a critical enzyme that hydrates the epoxide ring to form dihydrodiols. nih.govnih.gov For instance, BaP-7,8-epoxide is converted by microsomal epoxide hydrolase (mEH) to BaP-7,8-dihydrodiol. nih.govd-nb.info

Phase I Metabolic Pathways

Once formed, 2-OH-B[a]P can undergo further Phase I metabolic reactions, which typically involve the introduction or exposure of functional groups. oup.comosti.gov These reactions further modify the structure of the compound, potentially altering its biological properties. oup.com

Phenolic metabolites of BaP, such as 2-OH-B[a]P, can be substrates for additional hydroxylation and epoxidation reactions. oup.comoup.com The mixed-function oxidase systems that metabolize the parent BaP molecule can also act on its hydroxylated derivatives. oup.com This can lead to the formation of dihydroxy derivatives and other more complex metabolites. oup.com For example, analysis of the metabolites of 2-OH-B[a]P in cultured hamster embryo fibroblasts revealed the presence of a major metabolite identified as a dihydroxy derivative of BaP. oup.com The process of epoxidation involves the addition of an oxygen atom to a double bond, forming a three-membered ring called an epoxide or oxirane. libretexts.orgpressbooks.pub This can be followed by hydrolysis, where the epoxide ring is opened to form a diol. libretexts.orgpressbooks.pub

Another significant Phase I metabolic route for BaP and its phenolic derivatives is the formation of quinones. oup.comoup.com BaP-quinones can be formed through several pathways, including peroxidase-mediated oxidation and the action of aldo-keto reductases. For instance, BaP-7,8-dione, an o-quinone, is formed from BaP-7,8-diol through the action of AKRs. nih.govaacrjournals.org Phenols can also be converted to quinones. rjpbcs.com The formation of quinones is considered a part of the metabolic process of BaP and its derivatives. oup.com

Phase II Conjugation and Detoxification Mechanisms

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. plos.orgosti.gov This is a crucial detoxification pathway. plos.orglbl.gov

For phenolic compounds like 2-OH-B[a]P, conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) are major detoxification routes. oup.comosti.gov Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), while sulfation is catalyzed by sulfotransferases (SULTs). plos.orgresearchgate.net These enzymes transfer glucuronic acid or a sulfate group, respectively, to the hydroxyl group of the phenol (B47542), making the resulting conjugate more water-soluble and easier to eliminate. plos.orgosti.gov Studies have shown that 2-OH-B[a]P is converted to water-soluble derivatives, including glucuronic acid conjugates, in cell cultures, although at a slower rate compared to non-carcinogenic phenols like 3-OH-B[a]P and 9-OH-B[a]P. oup.comaacrjournals.org Glutathione (B108866) conjugation, another important Phase II pathway mediated by glutathione S-transferases (GSTs), also plays a role in the detoxification of BaP metabolites. plos.org

Data Tables

Table 1: Key Enzymes in the Metabolism of Benzo(a)pyrene and its Derivatives

| Enzyme Family | Specific Enzymes | Role in Metabolism |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Initial oxidation of BaP to epoxides and phenols. rjpbcs.comresearchgate.net |

| Epoxide Hydrolase (EH) | Microsomal Epoxide Hydrolase (mEH) | Hydration of epoxides to form dihydrodiols. nih.govnih.gov |

| Aldo-Keto Reductase (AKR) | AKR1A1, AKR1C1-AKR1C4 | Oxidation of trans-dihydrodiols to o-quinones. nih.gov |

| UDP-Glucuronosyltransferase (UGT) | Various isoforms | Conjugation with glucuronic acid for detoxification. plos.orgosti.gov |

| Sulfotransferase (SULT) | Various isoforms | Conjugation with sulfate for detoxification. plos.org |

| Glutathione S-Transferase (GST) | Various isoforms | Conjugation with glutathione for detoxification. plos.org |

Table 2: Major Metabolic Pathways and Products of 2-Hydroxybenzo(a)pyrene

| Metabolic Phase | Pathway | Key Products |

| Phase I | Further Hydroxylation/Epoxidation | Dihydroxy-B[a]P derivatives. oup.com |

| Phase I | Quinone Formation | Benzo(a)pyrene-quinones. oup.com |

| Phase II | Glucuronidation | 2-OH-B[a]P-glucuronide. oup.comaacrjournals.org |

| Phase II | Sulfation | 2-OH-B[a]P-sulfate. oup.com |

| Phase II | Glutathione Conjugation | Glutathione conjugates. oup.com |

Glucuronidation Conjugation Pathways

Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites of polycyclic aromatic hydrocarbons (PAHs). This reaction is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. d-nb.infoosti.gov The process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine-5′-diphosphate glucuronic acid (UDPGA), to the hydroxyl group of the substrate. d-nb.info This conjugation significantly increases the hydrophilicity of the compound, thereby aiding its elimination from the body. d-nb.info

In the context of 2-OH-B(a)P, studies have shown that it serves as a substrate for glucuronidation. Research using hamster embryo fibroblasts demonstrated that 2-OH-B(a)P is converted into water-soluble conjugates, including glucuronides. nih.gov Similarly, studies on cultured rodent trachea have indicated that monohydroxybenzo(a)pyrenes are metabolized to their corresponding glucuronide conjugates. frontiersin.org In isolated rat hepatocytes, the hydrolysis of water-soluble metabolites with β-glucuronidase released 3-hydroxybenzo(a)pyrene, confirming that glucuronidation is a significant pathway for hydroxylated B(a)P metabolites. acs.org

However, the efficiency of this pathway can vary. In hamster embryo fibroblasts, the conversion of 2-OH-B(a)P to water-soluble conjugates (including glucuronides) was found to be less extensive (36.8% to 43.8% of total radioactivity) compared to non-carcinogenic phenols like 3-hydroxybenzo(a)pyrene and 9-hydroxybenzo(a)pyrene (78.4% to 80.8%). nih.gov This suggests a slower detoxification rate for 2-OH-B(a)P via this pathway in certain biological systems.

Glutathione Conjugation Mechanisms

Glutathione (GSH) conjugation is another critical Phase II detoxification mechanism, catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). inchem.orgpsu.edu This pathway involves the reaction of the nucleophilic thiol group of glutathione with electrophilic substrates, neutralizing their reactivity and rendering them more water-soluble for excretion. inchem.org

In the metabolism of the parent compound, benzo(a)pyrene (B(a)P), GSH conjugation plays a vital role in detoxifying highly reactive electrophilic intermediates, particularly epoxides and diol epoxides. psu.edujst.go.jpacs.org For instance, the ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), is a known substrate for GSTs. psu.eduairies.or.jp Overexpression of certain GST isozymes, such as GSTM1, has been shown to reduce the formation of DNA adducts from B(a)P diol epoxides in cell cultures. psu.edu

However, for phenolic metabolites like 2-OH-B(a)P, direct conjugation with glutathione is not considered a primary metabolic route. Phenols are generally not sufficiently electrophilic to be major substrates for GSTs. Instead, they are more readily conjugated via glucuronidation and sulfation. osti.govjst.go.jp The significance of the glutathione pathway in the context of 2-OH-B(a)P relates more to the potential for 2-OH-B(a)P to be further oxidized by Phase I enzymes to more reactive intermediates, such as quinones or epoxides, which could then be detoxified by GSH.

Comparative Metabolic Profiles Across Biological Systems

The metabolic fate of 2-OH-B(a)P varies significantly depending on the biological system, including the species and cell type under investigation.

Hamster Embryo Fibroblasts: Studies using hamster embryo fibroblasts have provided specific insights into the metabolism of 2-OH-B(a)P. In this model, 2-OH-B(a)P is metabolized to water-soluble conjugates, though less efficiently than other, non-carcinogenic B(a)P phenols. nih.gov A notable finding is that the amount of unmetabolized 2-OH-B(a)P recovered intracellularly was 20-fold higher than that of other phenols, suggesting slower metabolic clearance. nih.gov

| Parameter | This compound | 3- and 9-Hydroxybenzo(a)pyrene |

| Conversion to Water-Soluble Conjugates | 36.8% - 43.8% | 78.4% - 80.8% |

| Intracellular Accumulation | High (20-fold > other phenols) | Low |

| Data derived from studies on hamster embryo fibroblasts. nih.gov |

Human Epithelial Cells: The metabolism of B(a)P in various human epithelial cells, including those from the skin, bronchus, and colon, results in the formation of phenolic derivatives, quinones, and dihydrodiols. nih.govjst.go.jpresearchgate.net While these studies typically use the parent B(a)P as the starting substrate, they confirm that hydroxylated metabolites are key intermediates. For example, 3-OH-B(a)P and 9-OH-B(a)P have been identified as major metabolites in human breast cancer cell lines (MCF10A and MCF10CA1h). researchgate.net Human bronchoalveolar cells (H358) also produce 3-OH-B(a)P. inchem.org Once formed, these phenolic metabolites, including the 2-hydroxy isomer, would be subject to the conjugation pathways described previously, primarily glucuronidation. jst.go.jp The metabolic profile in human cells can differ from rodent cells; for instance, rat mammary cells conjugate significant amounts of B(a)P metabolites to glucuronic acid, a capability not shared by human mammary epithelial cells. nih.gov

In vivo studies in rodents provide a more integrated view of metabolic processing. When 2-OH-B(a)P was metabolized by liver microsomes from 3-methylcholanthrene-treated rats, it yielded detectable levels of DNA-bound products, indicating its conversion to reactive, genotoxic intermediates. researchgate.net

Crucially, in a two-stage tumorigenesis study on CD-1 mice, topically applied 2-OH-B(a)P was found to be a strong tumor initiator, with an activity comparable to that of the parent compound, B(a)P. researchgate.net This finding underscores that in an in vivo setting, the metabolic activation pathway of 2-OH-B(a)P is highly significant. In contrast, studies on the excretion of B(a)P in rats have more commonly identified other isomers, such as 3-OH-B(a)P and 9-OH-B(a)P, in feces, suggesting that the metabolic route and subsequent biological effects are highly dependent on the specific position of the hydroxyl group. mdpi.com

| In Vivo Model | Finding | Reference |

| CD-1 Mice | Strong skin tumor-initiating activity, comparable to Benzo(a)pyrene. | researchgate.net |

| Rat Liver Microsomes | Metabolized to products that yield detectable binding to DNA. | researchgate.net |

Factors Influencing Metabolic Pathways

The balance between the detoxification and bioactivation of 2-OH-B(a)P is not static but is influenced by various factors, most notably the induction and regulation of the enzymes involved.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of a suite of genes involved in xenobiotic metabolism. d-nb.infopsu.edu Ligands for the AhR include many PAHs, such as B(a)P. inchem.orgpsu.edu

Upon binding a ligand like B(a)P, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). d-nb.info This binding initiates the transcription of target genes, which include Phase I enzymes like Cytochrome P450 1A1 (CYP1A1) and CYP1B1, and Phase II enzymes such as certain UGTs and GSTs. d-nb.infonih.gov

This induction creates a feedback loop. Increased levels of CYP enzymes can enhance the metabolism of B(a)P to its phenolic derivatives, including 2-OH-B(a)P, but can also further oxidize 2-OH-B(a)P to more reactive species. Concurrently, the induction of Phase II enzymes like UGTs can enhance its detoxification via conjugation. Although direct studies on 2-OH-B(a)P as an AhR agonist are limited, research on other hydroxylated PAHs, such as 2-hydroxychrysene, has shown them to be potent AhR agonists, suggesting that 2-OH-B(a)P could also directly activate this pathway. Therefore, the expression level and activity of the AhR, and its subsequent induction of metabolic enzymes, are critical determinants of the ultimate biological effect of 2-OH-B(a)P.

Positional Isomerism and Metabolic Fate

The metabolic fate of hydroxylated derivatives of benzo(a)pyrene (B[a]P) is significantly influenced by the position of the hydroxyl group on the aromatic ring system. This positional isomerism dictates the rate and pathway of subsequent biotransformation, which in turn can correlate with the biological activity of the specific isomer. Research comparing the metabolism of the carcinogenic this compound (2-OH-B[a]P) with its non-carcinogenic or weakly carcinogenic isomers, such as 3-Hydroxybenzo(a)pyrene (3-OH-B[a]P) and 9-Hydroxybenzo(a)pyrene (9-OH-B[a]P), reveals critical differences in their metabolic processing.

Studies using cultured hamster embryo fibroblasts have demonstrated that 2-OH-B[a]P is metabolized to water-soluble derivatives at a markedly slower rate than its non-carcinogenic isomers. oup.comoup.com While the non-carcinogenic 3-OH-B[a]P and 9-OH-B[a]P are rapidly converted to water-soluble conjugates, with 70-80% of the compounds being metabolized within 24 hours, 2-OH-B[a]P shows a much slower conversion rate of approximately 45% in the same timeframe. oup.comnih.govaacrjournals.org This metabolic rate for 2-OH-B[a]P is comparable to that of the parent compound, benzo(a)pyrene itself. oup.comoup.com

This slower metabolism leads to a greater persistence of 2-OH-B[a]P within the cells. oup.com The amount of unmetabolized 2-OH-B[a]P recovered intracellularly has been observed to be 20-fold higher than that recovered in incubations with other phenolic isomers. nih.gov This increased cellular concentration and residence time may be a contributing factor to its relatively high biological activity. oup.com

Table 1: Comparative Metabolic Conversion of B[a]P Phenols

This table summarizes the percentage of different hydroxybenzo(a)pyrene isomers converted into water-soluble and ethyl acetate-soluble metabolites in hamster embryo fibroblasts.

| Compound | Water-Soluble Conjugates (% of Total Radioactivity) | Ethyl Acetate-Soluble Metabolites (% of Total Radioactivity) |

|---|---|---|

| This compound | 36.8 - 43.8% | 10 - 20% |

| 3-Hydroxybenzo(a)pyrene | 78.4 - 80.8% | 10 - 20% |

| 9-Hydroxybenzo(a)pyrene | 78.4 - 80.8% | 10 - 20% |

Further analysis of the metabolites of 2-OH-B[a]P has identified the formation of distinct products. In cultured hamster embryo fibroblasts, high-performance liquid chromatography (h.p.l.c.) analysis revealed a single major organic solvent-soluble metabolite, which was identified by mass spectroscopy as a dihydroxy derivative of B[a]P. oup.comoup.com However, in other cell systems, such as mouse epidermal epithelial cells or human foreskin fibroblasts, at least one other major organic solvent-soluble metabolite is formed, indicating that the balance of metabolic pathways can differ between cell types. oup.comoup.com Like other B[a]P phenols, 2-OH-B[a]P can be metabolized to mutagenic products, classifying it as a premutagen. researchgate.netnih.gov

The position of the hydroxyl group also influences the tendency of B[a]P phenols to undergo alternative metabolic reactions, such as the formation of oxyradicals, which may represent a detoxification pathway. researchgate.net Molecular orbital calculations suggest that the tendency to form oxyradicals is strongly dependent on the substitution position. researchgate.net Notably, 2-OH-B[a]P is calculated to have the lowest tendency to undergo this transformation, whereas 6-Hydroxybenzo(a)pyrene has the highest. researchgate.net This reduced inclination to enter a potential deactivating pathway could be another factor related to the distinct carcinogenic activity of 2-OH-B[a]P compared to its other isomers. researchgate.net

Mechanistic Research on 2 Hydroxybenzo a Pyrene Bioactivity

DNA Adduct Formation and Genotoxic Mechanisms

The genotoxicity of 2-Hydroxybenzo(a)pyrene (2-OH-BaP) is fundamentally linked to its ability to form covalent adducts with DNA after metabolic activation. This process initiates a cascade of cellular events, from the introduction of mutations to the activation of DNA repair systems.

Pathways Leading to DNA Adduct Formation by this compound Metabolites

The parent compound, Benzo(a)pyrene (B[a]P), is known to undergo a three-step metabolic activation process involving cytochrome P450 (CYP) enzymes and epoxide hydrolase to form the highly reactive benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which readily binds to DNA. nih.govresearchgate.net Phenolic metabolites of B[a]P, such as 2-OH-BaP, can also be genotoxic but require further metabolic activation to become reactive electrophiles capable of forming DNA adducts. researchgate.netnih.gov

In experimental models, 2-OH-BaP has been shown to produce detectable DNA adducts in vivo. nih.gov While the precise metabolic pathway for 2-OH-BaP activation is not as extensively characterized as that for the parent B[a]P, it is understood that phenolic metabolites can undergo further epoxidation. For instance, the metabolite 9-hydroxy-B[a]P is activated to 9-hydroxy-B[a]P-4,5-epoxide, a reactive species that forms DNA adducts. researchgate.netnih.gov It is plausible that 2-OH-BaP follows a similar activation pathway, being converted by CYP enzymes into a reactive diol-epoxide or another electrophilic intermediate that can then covalently bind to DNA.

Characterization of DNA Adduct Structures and Sites

Research using the ³²P-postlabeling assay has confirmed the formation of DNA adducts in the lung, liver, and peripheral blood lymphocytes of rats administered 2-OH-BaP. nih.gov This sensitive technique allows for the detection of adducts even at low levels. The primary target for the ultimate carcinogen derived from B[a]P, BPDE, is the N² position of deoxyguanosine. researchgate.netresearchgate.netoup.com Studies have also identified adducts at deoxyadenosine (B7792050) residues, though in smaller quantities. nih.gov

While 2-OH-BaP is confirmed to form adducts, a noteworthy finding is that the specific adducts derived from it were not observed in tissues following the administration of the parent B[a]P alone, suggesting it represents a unique, albeit minor, activation pathway compared to the main diol-epoxide route. nih.gov The precise chemical structures of the adducts originating specifically from 2-OH-BaP have not been as fully elucidated as the well-known BPDE-DNA adducts. nih.gov

Role of Metabolic Activation in DNA Binding Affinity

The conversion of 2-OH-BaP into a reactive electrophile is essential for its ability to bind to DNA. This metabolic activation is primarily carried out by cytochrome P450 enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are central to the bioactivation of B[a]P and its derivatives. nih.govnih.gov These enzymes introduce epoxide groups, transforming the relatively inert phenol (B47542) into a highly reactive molecule that can form covalent bonds with nucleophilic sites on DNA bases. oup.comsci-hub.se

The expression levels of these CYP enzymes can significantly influence the rate of metabolic activation and, consequently, the level of DNA adduct formation. nih.gov The process is a balance between activation pathways that create reactive metabolites and detoxification pathways that produce more easily excreted products, such as 3-hydroxy-B[a]P. nih.govoup.com The affinity for DNA binding is therefore not an intrinsic property of 2-OH-BaP itself, but rather of the ultimate carcinogenic metabolite generated by this enzymatic processing.

DNA Repair System Responses to Adducts in Experimental Models

The formation of bulky DNA adducts by metabolites of compounds like B[a]P triggers cellular DNA damage responses. acs.org The primary mechanism for repairing such bulky lesions is the nucleotide excision repair (NER) pathway. kcl.ac.uk This system recognizes the structural distortion in the DNA helix caused by the adduct and removes a short single-stranded segment containing the lesion, which is subsequently re-synthesized.

In addition to NER, other DNA repair pathways and damage response signals can be activated. Studies on B[a]P-induced damage show that it can lead to cell cycle arrest, mediated by proteins like p53, to allow time for repair. kcl.ac.uk However, research also indicates that B[a]P can actively repress the transcription of key DNA repair genes, including those involved in mismatch repair (MMR) and homologous recombination (HR), such as MSH2 and RAD51. nih.gov One study observed a negative correlation between the formation of BaPDE adducts and the expression of Rad51. nih.gov This downregulation of repair capacity could potentiate the genotoxic effects of the adducts formed by 2-OH-BaP.

Molecular Interactions with Biological Receptors

Beyond its capacity to damage DNA, 2-OH-BaP also engages in molecular interactions with cellular receptors, most notably the estrogen receptor, thereby implicating it in endocrine-disrupting activities.

Estrogen Receptor Binding and Modulation in Experimental Models

This compound has been identified as a ligand for the estrogen receptor (ER). nih.govaacrjournals.org In studies using cytosol from rat uterus and liver, 2-OH-BaP was found to compete with 17β-estradiol for binding to the ER, exhibiting a dissociation constant (Kd) of approximately 2 x 10⁻⁵ M. nih.govaacrjournals.org This binding affinity is notable when compared to other monohydroxylated B[a]P isomers.

Further investigation using a yeast two-hybrid assay system revealed that 2-OH-BaP's activity is specific to the estrogen receptor isoform. It was shown to induce a β-galactosidase reporter gene in yeast expressing human estrogen receptor beta (hERβ), but not in those expressing human estrogen receptor alpha (hERα). psu.edu This suggests that 2-OH-BaP acts as an estrogen agonist primarily through its interaction with hERβ. psu.edu This estrogenic activity was also observed in transiently transfected MCF-7 cells. nih.gov The interaction of hydroxylated B[a]P metabolites with the ER is believed to be a key mechanism by which the parent compound, B[a]P, exerts estrogenic effects in vitro. nih.govresearchgate.netoup.com

Table 1: Comparative Binding of Benzo(a)pyrene (B[a]P) Hydroxy-Isomers to the Rat Estrogen Receptor Data sourced from studies on rat uterine and liver cytosol. aacrjournals.org

| Compound | Relative Binding Affinity | Carcinogenicity Status |

|---|---|---|

| This compound | Strong | Potent Carcinogen |

| 1-Hydroxybenzo(a)pyrene | Weak (1/4 to 1/10 of 2-OH-BaP) | Not Carcinogenic |

| 4-Hydroxybenzo(a)pyrene | No detectable binding | Not Carcinogenic |

| 5-Hydroxybenzo(a)pyrene | Weak (1/4 to 1/10 of 2-OH-BaP) | Not Carcinogenic |

| 6-Hydroxybenzo(a)pyrene | Weak (1/4 to 1/10 of 2-OH-BaP) | Not Carcinogenic |

| 11-Hydroxybenzo(a)pyrene | Weak (~1/10 of 2-OH-BaP) | Weakly Carcinogenic |

| 1this compound | Weak (1/4 to 1/10 of 2-OH-BaP) | Not Carcinogenic |

Table 2: Summary of Estrogenic Activity of 2-OH-BaP in a Yeast Two-Hybrid System Data sourced from a study using a yeast two-hybrid assay with human estrogen receptors. psu.edu

| Receptor Isoform | Observed Effect of 2-OH-BaP | Inferred Activity |

|---|---|---|

| hERα | No induction of β-galactosidase | Not Agonistic |

| hERβ | Significant induction of β-galactosidase | Estrogenic (Agonist) |

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation

The biological effects of this compound are intrinsically linked to the metabolic pathway of its parent compound, benzo[a]pyrene (B130552) (BaP), which is primarily mediated by the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that plays a central role in metabolizing xenobiotics. frontiersin.org When a ligand like BaP enters the cell, it binds to the AhR, which is located in the cytoplasm in a complex with other proteins. frontiersin.org

This binding event triggers the translocation of the AhR-ligand complex into the nucleus. frontiersin.org Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). frontiersin.org This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.govfrontiersin.orgmdpi.com

The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, famously including those of the cytochrome P450 (CYP1) family, such as CYP1A1 and CYP1B1. nih.govnih.govfrontiersin.org These enzymes are responsible for the metabolic activation of BaP, catalyzing its conversion into various metabolites, including phenols like this compound. nih.gov Therefore, the formation of this compound is a direct consequence of AhR pathway activation by its precursor. This pathway is a primary defense mechanism against environmental toxicants, but the reactive metabolites produced can lead to further biological consequences. nih.gov

Oxidative Stress Induction and Mechanisms

The metabolism of benzo[a]pyrene, which leads to the formation of this compound, is a process that can induce oxidative stress. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The metabolic activation of BaP via the cytochrome P450 enzymatic pathway can lead to the formation of reactive intermediates that generate ROS. researchgate.net This free radical activity is a significant mechanism of BaP's action, causing damage to cellular macromolecules like lipids, proteins, and DNA. nih.govresearchgate.net

Oxyradical Formation and Reaction Pathways

Among the reactive intermediates formed during PAH metabolism are oxyradicals. Molecular orbital calculations have been used to investigate the relative tendencies of the twelve isomeric phenols of benzo(a)pyrene to form these radicals. researchgate.net These studies suggest that the position of the hydroxyl group strongly influences the compound's propensity to form an oxyradical. researchgate.net

Notably, 6-hydroxybenzo(a)pyrene is calculated to have the highest tendency to undergo this transformation, readily forming a 6-oxobenzo[a]pyrene radical through one-electron oxidation. researchgate.net In stark contrast, this compound is calculated to have the lowest tendency among the isomers to form an oxyradical. researchgate.net This suggests that the formation of an oxyradical may serve as a deactivating pathway for some BaP phenols, and the differing carcinogenic activities among the isomers could be related to their varying tendencies to form these radicals. researchgate.net The general pathway involves the oxidation of the hydroxylated BaP, which can form an oxy-radical intermediate responsible for DNA damage. nih.gov

Cellular and Molecular Responses in Experimental Systems

Gene Expression Profiling and Transcriptional Regulation

Exposure of cells to benzo[a]pyrene, the precursor to this compound, leads to significant alterations in gene expression patterns, driven largely by the activation of the AhR signaling pathway. documentsdelivered.commdpi.com A consistent finding across multiple studies and cell types is the robust induction of genes encoding for phase I metabolizing enzymes.

In human mammary epithelial cells, exposure to BaP consistently induced the dioxin-inducible cytochrome P450 gene, CYP1B1. documentsdelivered.com Similarly, in HT-29 human colon cancer cells, the expression of both CYP1A1 and CYP1B1 increased in a concentration-dependent manner with BaP exposure. sci-hub.senih.gov For example, a 506-fold change for CYP1A1 expression was seen in cells treated with 10 μM BaP compared to the vehicle control. sci-hub.se Other genes found to be induced in mammary epithelial cells included IL1beta and MMP1, while less consistent changes were noted in genes like NQO1. documentsdelivered.com In hepatocellular carcinoma cells, BaP exposure altered gene expression related to steroid and cholesterol biosynthetic processes. mdpi.com

| Gene | Cell Line | Observed Regulation | Reference |

|---|---|---|---|

| CYP1B1 | Human Mammary Epithelial Cells | Consistently Induced | documentsdelivered.com |

| CYP1A1 | HT-29 Colon Cancer Cells | Induced (506-fold change vs. control) | sci-hub.se |

| CYP1B1 | HT-29 Colon Cancer Cells | Induced (2.21-fold change vs. control) | sci-hub.se |

| IL1beta | Human Mammary Epithelial Cells | Induced | documentsdelivered.com |

| MMP1 | Human Mammary Epithelial Cells | Induced | documentsdelivered.com |

| NQO1 | Human Mammary Epithelial Cells | Inconsistently Changed | documentsdelivered.com |

Impact on Cellular Homeostasis (e.g., DNA replication, cell cycle) in In Vitro Models

Exposure to benzo[a]pyrene and its subsequent metabolism into reactive intermediates can significantly disrupt cellular homeostasis, particularly processes like DNA replication and cell cycle progression. frontiersin.orgnih.gov In vitro studies using various cancer cell lines have demonstrated these effects. In HT-29 colon cancer cells, BaP exposure led to a concentration-dependent modulation of the cell cycle. sci-hub.senih.gov Similar effects, including impacts on cell cycle progression and apoptosis, were observed in Caco-2 cells. frontiersin.org

The metabolic activation of BaP is a critical precursor to these effects. The formation of reactive metabolites, such as benzo[a]pyrene diol epoxide (BPDE), can cause oxidative damage to DNA and form bulky DNA adducts. frontiersin.orgsci-hub.se These adducts can interfere with DNA replication, potentially leading to errors and mutations if not properly repaired. frontiersin.orgsci-hub.se Transcriptome analysis of BaP-treated HT-29 cells revealed the upregulation of several genes directly involved in DNA replication, suggesting a cellular response to the induced damage. sci-hub.se

| Gene Symbol | Gene Name | Function | Observed Regulation (vs. Control) | Reference |

|---|---|---|---|---|

| POLE | Polymerase (DNA directed), epsilon | DNA replication | Up-regulated (2.11-fold) | sci-hub.se |

| RFC3 | Replication factor C (activator 1) 3 | DNA replication | Up-regulated (2.25-fold) | sci-hub.se |

| PRIM2 | Primase, DNA, polypeptide 2 | DNA replication | Up-regulated (2.56-fold) | sci-hub.se |

| RFC5 | Replication factor C (activator 1) 5 | DNA replication | Up-regulated (2.63-fold) | sci-hub.se |

Analytical Methodologies for 2 Hydroxybenzo a Pyrene Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing 2-OH-BaP, providing the necessary separation from its isomers (e.g., 3-hydroxybenzo(a)pyrene) and other polycyclic aromatic hydrocarbon (PAH) metabolites that often coexist in samples. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxylated PAHs (OH-PAHs) due to its suitability for non-volatile and thermally sensitive compounds. researchgate.net Reverse-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

Detailed research has established various HPLC methods for separating BaP metabolites. nih.gov Gradient elution, where the mobile phase composition is changed over time, is typically required to achieve adequate separation of the various metabolites from the parent compound. researchgate.netnih.gov Common mobile phases consist of binary mixtures of acetonitrile (B52724)/water or methanol (B129727)/water. nih.govunam.mx

For detection, fluorescence (FLD) and ultraviolet (UV) detectors are frequently employed. nih.govcdc.gov Fluorescence detection is particularly advantageous for PAHs and their derivatives, offering high sensitivity and selectivity. rsc.orgeuropa.eu Specific excitation and emission wavelengths can be programmed to selectively detect target analytes like 3-hydroxybenzo[a]pyrene (a close isomer of 2-OH-BaP), minimizing interference from other compounds. unam.mxeuropa.eu For instance, one method used an excitation wavelength of 385 nm and an emission wavelength of 450 nm for 3-OH-BaP. europa.eu UV detection, often set at 254 nm, provides a more universal detection method but with generally lower sensitivity compared to fluorescence. nih.gov

| Technique | Column | Mobile Phase | Detection | Application Note | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse Phase ODS (C18) | Methanol/Water (85/15, v/v) | Fluorescence (FLD) | Successful separation of BaP and its hydroxylated metabolites in rat urine and plasma. | researchgate.netsemanticscholar.org |

| HPLC | Ultrasphere® ODS, C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (254 nm) | Separated multiple mono- and di-hydroxylated BaP metabolites from rat hepatic microsomes. | nih.gov |

| On-line SPE-HPLC | C18 pre-column and analytical column | Methanol/Water (85/15, v/v) | Fluorescence (FLD) | Validated for analyzing BaP metabolites in microalgae cultures, achieving low limits of detection. | unam.mxnih.gov |

Gas Chromatography (GC) offers superior separation power and is often used for the analysis of a wide range of PAHs. rsc.orgshimadzu.com However, for hydroxylated metabolites like 2-OH-BaP, direct analysis is challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shape and thermal degradation in the GC system.

To overcome these issues, a derivatization step is typically required prior to GC analysis. researchgate.netresearchgate.net This process involves converting the polar hydroxyl group into a less polar, more volatile derivative. Silylation is a common derivatization technique, using reagents like N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBDMSTFA) to create a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This derivatization not only improves volatility but can also enhance detection sensitivity. researchgate.net The choice of a capillary column, such as a DB-5MS, is critical for achieving the high resolution needed to separate isomeric PAH derivatives. shimadzu.commdpi.com

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic system, provides high sensitivity and unparalleled specificity for the identification and quantification of 2-OH-BaP. It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions.

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is a leading method for the quantification of OH-PAHs in biological fluids like urine. tandfonline.comnih.govmdpi.com This technique combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS/MS. tandfonline.com

Several ionization sources can be used, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). researchgate.netsciex.com While ESI is common, it can suffer from poor sensitivity for certain OH-PAHs. rsc.org APCI has been shown to offer increased robustness and minimal matrix effects for PAH analysis. sciex.comnih.gov To enhance the signal of OH-BaP in ESI, a derivatization strategy can be employed. For example, derivatizing 3-OH-BaP with dansyl chloride introduces a readily ionizable group, significantly improving detection sensitivity in the positive ion ESI mode. rsc.org

Quantification is typically performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring specific precursor ion → product ion transitions, which are unique to the target analyte. For instance, the transition m/z 269.1 → 252.1 has been used for the quantification of 3-OH-BaP. nih.gov

| Technique | Ionization Source | Key Parameters | Application Note | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Turbo Ion Spray (TIS) / ESI | Triple-quadrupole MS; Isotope-labeled internal standards. | Quantified 3-OH-BaP in human urine for occupational and environmental studies. | tandfonline.comnih.gov |

| LC-MS/MS | APCI (positive mode) | MRM transition for 3-OH-BaP: m/z 269.1→252.1. | Simultaneous determination of multiple OH-PAHs in human urine. | nih.gov |

| LC-MS/MS | ESI (positive mode) | Derivatization with dansyl chloride to enhance sensitivity. | Achieved a very low limit of detection (0.1 pg/mL) for 3-OH-BaP in urine. | rsc.org |

| HPLC-MS | ESI (positive mode) | MRM transition for mono-hydroxy BaP derivatives: m/z 269 → 239. | Rapid separation of 10 BaP hydroxyderivatives, including 2-OH-BaP. | researchgate.net |

For applications requiring extremely high sensitivity and selectivity, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is an excellent choice. nih.govcoresta.org It is particularly useful for analyzing trace levels of OH-BaP in complex matrices where interferences are a significant challenge. coresta.org As with standard GC, a derivatization step is necessary to ensure the analyte is suitable for gas-phase analysis.

GC-MS/MS methods provide exceptional selectivity, which is crucial for distinguishing between isomeric compounds and removing background noise. mdpi.comshimadzu.com The use of MS/MS allows for the creation of highly specific methods that can detect and quantify analytes at the picogram-per-milliliter (pg/mL) level. coresta.org This makes the technique suitable for biomonitoring studies in non-occupationally exposed populations where metabolite concentrations are expected to be very low. mdpi.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatographic methods coupled with mass spectrometry are powerful for identification and quantification, other spectroscopic techniques are invaluable for the unambiguous structural elucidation of compounds. jchps.comtaylorandfrancis.com These methods analyze how molecules interact with electromagnetic radiation and can provide detailed information about chemical structure, bonding, and functional groups. jchps.com

For a compound like 2-Hydroxybenzo(a)pyrene, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and advanced fluorescence spectroscopy are critical for confirming its exact isomeric structure. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the hydroxyl group's position on the benzo(a)pyrene ring system. jchps.comtaylorandfrancis.com

Fluorescence spectroscopy is particularly well-suited for PAHs. epa.gov Advanced methods like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can provide a unique "fingerprint" for a compound. mdpi.com This technique is powerful enough to resolve spectrally overlapping signals from co-eluting isomers in an HPLC fraction without the need for further chromatographic separation, offering a rapid method for confirmation. mdpi.com The specific spectral properties of the isomeric hydroxybenzo[a]pyrenes, including their UV absorption and fluorescence spectra, have been characterized and serve as a reference for their identification. acs.org

Sample Preparation and Derivatization Strategies for Enhanced Detection

The accurate quantification of this compound in complex matrices, such as environmental and biological samples, necessitates meticulous sample preparation to isolate the analyte from interfering substances. Furthermore, derivatization is often a critical step to enhance its detectability by analytical instruments, particularly gas chromatography-mass spectrometry (GC-MS).

Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE is widely used for the cleanup and concentration of hydroxy-PAHs from aqueous samples like urine and water. It offers advantages over LLE such as higher selectivity, reduced consumption of organic solvents, and the potential for automation. For instance, C18 cartridges are frequently employed to retain the analytes, which are then eluted with a suitable organic solvent. In the analysis of urinary metabolites, an enzymatic hydrolysis step is typically required prior to extraction to cleave glucuronide and sulfate (B86663) conjugates.

Derivatization is crucial for improving the volatility and thermal stability of polar analytes like this compound, making them amenable to GC analysis. It also serves to enhance ionization efficiency for mass spectrometry detection. Two primary derivatization strategies are silylation and dansylation.

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility. A common silylating agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

Dansylation , the reaction with dansyl chloride, introduces a fluorescent and easily ionizable group to the molecule. This significantly enhances detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI) in the positive ion mode. This derivatization has been shown to dramatically improve the signal-to-noise ratio, allowing for the detection of trace amounts of hydroxy-PAHs in biological samples.

The selection of the appropriate sample preparation and derivatization strategy is contingent upon the sample matrix, the concentration of the analyte, and the analytical instrumentation employed.

Table 1: Overview of Sample Preparation and Derivatization Techniques

| Technique | Description | Key Reagents/Materials | Purpose | Typical Application |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | A sample cleanup and concentration method where the analyte is retained on a solid sorbent and then eluted. | C18 cartridges, Silica cartridges | Isolate analyte from matrix interferences, concentrate the sample. | Urine, Water, Environmental Samples |

| Liquid-Liquid Extraction (LLE) | A separation technique based on the differential solubility of the analyte in two immiscible liquid phases. | Ethyl acetate, Hexane | Extract analyte from a liquid sample into an organic solvent. | Biological fluids, Water |

| Silylation | A derivatization reaction that replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., TMS). | BSTFA (bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane) | Increase volatility and thermal stability for GC analysis. | GC-MS analysis of hydroxy-PAHs. |

| Dansylation | A derivatization reaction with dansyl chloride to attach a fluorescent and ionizable tag. | Dansyl chloride | Enhance detection sensitivity in LC-MS/MS. | Trace level analysis in biological samples like urine. |

Method Validation and Performance Characteristics for Research Applications

The reliability of analytical methods for this compound is established through rigorous validation, which assesses several key performance characteristics. These include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. The validation ensures that the method is suitable for its intended research application, providing accurate and reproducible data.

Linearity defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. For the analysis of the closely related isomer 3-Hydroxybenzo(a)pyrene, methods have demonstrated good linearity across various concentration ranges, such as 0.25–40.0 pg/mL and 50 to 4000 ng/L.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Highly sensitive methods, often employing derivatization and advanced instrumentation like LC-MS/MS, have achieved very low LODs and LOQs, in the range of picograms or nanograms per liter. For instance, a method using dansyl chloride derivatization reported an LOD of 0.1 pg/mL and an LOQ of 0.25 pg/mL for 3-Hydroxybenzo(a)pyrene in urine. Another study achieved an LOQ of 0.3 ng/L.

Accuracy , often expressed as recovery, measures the closeness of the experimental value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels. Acceptable recovery values generally fall within the range of 80-120%. Studies have reported accuracies for 3-Hydroxybenzo(a)pyrene ranging from 87.7% to 107.5%.

Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). For the analysis of 3-Hydroxybenzo(a)pyrene, intra-day RSDs have been reported to be between 4.6% and 8.4%, while inter-day RSDs ranged from 7.2% to 10.6%.

The performance characteristics of a given method are highly dependent on the sample matrix, preparation technique, and the analytical instrument used. The data presented in the following table are derived from studies on 3-Hydroxybenzo(a)pyrene, a common and well-studied isomer, and are representative of the performance expected for methods targeting this compound.

Table 2: Method Validation and Performance Characteristics for 3-Hydroxybenzo(a)pyrene Analysis

| Parameter | Reported Value/Range | Methodology | Matrix | Source |

|---|---|---|---|---|

| Linearity (Range) | 0.25–40.0 pg/mL | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Correlation Coefficient (r²) | 0.9924 | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Limit of Detection (LOD) | 0.1 pg/mL | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Limit of Quantification (LOQ) | 0.25 pg/mL | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Limit of Quantification (LOQ) | 0.3 ng/L | LC-ESI-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Accuracy (Recovery) | 87.7% – 107.5% | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Accuracy (Recovery) | 68.7 ± 5.47% | LC-ESI-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Intra-day Precision (RSD) | 4.6% – 8.4% | LC-MS/MS with Dansyl Chloride Derivatization | Urine | |

| Inter-day Precision (RSD) | 7.2% – 10.6% | LC-MS/MS with Dansyl Chloride Derivatization | Urine |

Theoretical and Computational Studies on 2 Hydroxybenzo a Pyrene

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to predicting the chemical nature of 2-OH-BaP. By solving approximations of the Schrödinger equation, these methods provide insights into molecular structure, energy, and electron distribution, which in turn determine the compound's reactivity. core.ac.ukmdpi.com Techniques such as Density Functional Theory (DFT) are commonly employed to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govfrontiersin.orgresearchgate.net

Quantum chemical calculations have been used to explore the relative tendencies of the twelve isomeric phenols of benzo(a)pyrene (BaP) to undergo metabolic reactions. researchgate.net These studies predict potential "activating" reactions that can lead to carcinogenic species and "deactivating" or detoxification pathways. researchgate.net

For the hydroxy derivatives of BaP, a primary activation pathway involves metabolism into bay-region carbonium ions via epoxide and dihydrodiol intermediates. researchgate.net Computational studies suggest that, with the exception of those substituted on the benzo ring, most hydroxy derivatives are capable of forming these reactive ions. researchgate.net

A competing, and potentially deactivating, pathway is the formation of oxyradicals. researchgate.net Molecular orbital calculations have been used to determine the tendency of BaP phenols to form these radicals. The position of the hydroxyl group strongly influences this tendency. researchgate.net Notably, 2-Hydroxybenzo(a)pyrene is calculated to have the lowest tendency among the isomeric phenols to form an oxyradical, whereas 6-Hydroxybenzo(a)pyrene has the highest. researchgate.net This suggests that oxyradical formation may represent a less significant detoxification pathway for 2-OH-BaP compared to other isomers. researchgate.net Despite this, studies have shown that 2-OH-BaP can be metabolized to form DNA-bound products, indicating that activating pathways are indeed operative for this isomer. researchgate.net

Table 1: Predicted Metabolic Pathways for this compound Based on Computational Studies

| Metabolic Pathway Type | Predicted Mechanism | Relevance to 2-OH-BaP | Computational Insight Source |

|---|---|---|---|

| Metabolic Activation | Formation of bay-region carbonium ions via epoxide and dihydrodiol intermediates. | Considered a plausible activation pathway. researchgate.net | Molecular Orbital Calculations researchgate.net |

| Detoxification/Deactivation | Formation of oxyradicals. | Calculated to have the lowest tendency among BaP phenols, suggesting it is a minor pathway for this isomer. researchgate.net | Molecular Orbital Calculations researchgate.net |

The reactivity of a molecule is governed by its electronic structure. scirp.org Quantum chemical calculations can map the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com Parameters derived from these calculations, such as chemical hardness (resistance to change in electron distribution) and electronic chemical potential, provide a quantitative measure of stability and reactivity. scirp.org A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater chemical hardness and lower reactivity. scirp.org

For the isomeric BaP phenols, molecular orbital calculations have been crucial in differentiating their reactivity. researchgate.net The tendency to form oxyradicals, for instance, is a direct consequence of the electronic properties at and around the hydroxyl substitution site. researchgate.net The finding that 2-OH-BaP has the lowest propensity for oxyradical formation suggests a distinct electronic distribution compared to isomers like 6-OH-BaP, which readily forms them. researchgate.net This low tendency may contribute to the persistence of 2-OH-BaP in its phenolic form, allowing it to undergo other metabolic transformations, such as those leading to DNA adducts, which has been observed experimentally. researchgate.net

Table 2: Computationally Predicted Reactivity of Benzo(a)pyrene Phenols

| Compound | Predicted Tendency to Form Oxyradicals (Reactivity) | Implication |

|---|---|---|

| This compound | Lowest researchgate.net | Oxyradical formation is likely a minor deactivating pathway. researchgate.net |

| 6-Hydroxybenzo(a)pyrene | Highest researchgate.net | Oxyradical formation is likely a major metabolic pathway. researchgate.net |

| Other BaP Phenols | Variable researchgate.net | Reactivity is highly dependent on the position of the hydroxyl group. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. frontiersin.orgnih.gov By developing mathematical models based on a set of known compounds, QSAR can predict the activity of new or untested molecules. frontiersin.org These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, aromaticity, and electronic properties. nih.gov

QSAR models can be applied to predict the diverse biological activities of PAH metabolites like 2-OH-BaP. An example of a relevant biological activity is endocrine disruption, such as estrogenic or antiestrogenic effects. jst.go.jp Studies have evaluated the estrogenic activities of numerous monohydroxylated PAHs, providing the foundational data needed to build a QSAR model. jst.go.jp

For instance, several OHPAHs with three to five rings have demonstrated estrogenic or antiestrogenic activity in yeast two-hybrid assays expressing the human estrogen receptor α. jst.go.jp Notably, this compound has been shown to bind to estrogen receptors. jst.go.jp A QSAR model for this endpoint would use descriptors calculated for 2-OH-BaP and its isomers to correlate specific structural features (e.g., the position of the hydroxyl group, molecular shape, polarizability) with the observed level of estrogenic activity. nih.govjst.go.jp Such a model could then be used to predict the potential endocrine-disrupting activity of other, similar PAH metabolites.

Table 3: Structure-Activity Considerations for Estrogenic Effects of Hydroxylated PAHs

| Compound Type | Structural Feature | Observed Biological Activity | Potential for QSAR Modeling |

|---|---|---|---|

| Parent PAHs | No hydroxyl group | No significant estrogenic/antiestrogenic activity observed. jst.go.jp | Serves as a negative control or baseline in model development. |

| Monohydroxylated PAHs (e.g., 2-OH-BaP) | Presence and position of a single hydroxyl group on a 3- to 5-ring system. | Several isomers, including 2-OH-BaP, show estrogenic or antiestrogenic activity. jst.go.jp | High potential; activity is clearly linked to structural modifications, allowing for the development of predictive models. |

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations for Related PAH Metabolites

Developing a PBPK model for 2-OH-BaP would require a multi-compartment structure representing key tissues and organs, such as the blood, liver, lungs, fat, and richly and poorly perfused tissues. nih.gov The model would be described by a series of differential equations that account for blood flow, tissue volumes, and the rates of absorption, metabolism, and elimination. plos.org

Key considerations and required parameters would include:

Physicochemical Properties : Parameters like the octanol-water partition coefficient (logP) and the fraction of the compound unbound to plasma proteins (fub) are essential. nih.gov

Tissue:Blood Partition Coefficients : These values determine how the compound distributes between the blood and various tissues. They can be estimated using algorithms based on physicochemical properties. nih.govnih.gov

Metabolic and Elimination Rates : The rates of metabolic conversion (e.g., further oxidation or conjugation) and elimination from the body are critical parameters that often need to be determined experimentally or scaled from animal data. plos.org

Route of Exposure : The model must account for the primary routes of exposure, such as inhalation, oral, and dermal, each with its own absorption kinetics. plos.org

The parameters used in a PBPK model for the related metabolite 3-OH-BaP illustrate the data needed to construct a similar model for 2-OH-BaP. nih.gov

Table 4: Representative Parameters for a PBPK Model of a Related PAH Metabolite (3-Hydroxybenzo[a]pyrene)

| Parameter | Symbol | Example Value (for 3-OHBaP) | Source/Method |

|---|---|---|---|

| Molecular Weight | MW | 268.3 g/mol | Standard Calculation nih.gov |

| Octanol-Water Partition Coefficient | logP | 5.9 | Standard Calculation nih.gov |

| Fraction Unbound in Plasma | fub | 0.007 | Calculated via algorithm nih.gov |

| Fat:Blood Partition Coefficient | PFat | 401 | Calculated via algorithm nih.gov |

| Liver:Blood Partition Coefficient | PLiver | 12.24 | Calculated via algorithm nih.gov |

| Lung:Blood Partition Coefficient | PLung | 12.24 | Calculated via algorithm nih.gov |

Table of Mentioned Compounds

Environmental Transformation and Degradation Mechanisms of Hydroxylated Benzo a Pyrene

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 2-hydroxybenzo(a)pyrene, occurring without the intervention of living organisms, is a critical component of its environmental fate. These processes are largely governed by the chemical's interaction with its surrounding environmental matrix, such as soil, water, and air, and are influenced by factors like sunlight, pH, and the presence of other reactive chemical species. pjoes.comnih.gov

In aqueous environments, hydroxylated PAHs can undergo photodegradation when exposed to sunlight. mdpi.com The energy from solar irradiation can break down the water molecules to form reactive radicals that interact with and degrade the pollutants. mdpi.com The rate of this process can be influenced by the pH of the water. pjoes.com In soil, this compound, like its parent compound, is expected to bind readily to soil particles due to its low water solubility and high hydrophobicity. mdpi.comepa.gov This adsorption to soil and sediment can reduce its bioavailability for microbial degradation but also makes it susceptible to abiotic degradation processes occurring on particulate surfaces. mdpi.comepa.gov Chemical oxidation is another significant abiotic pathway. Processes like the Fenton reaction, involving hydrogen peroxide (H₂O₂) and iron ions, can generate highly reactive hydroxyl radicals that effectively degrade PAHs in contaminated soil. researchgate.net

The persistence of these compounds is a key concern, with factors like chemical structure and environmental conditions determining their half-life. pjoes.com While hydrolysis is not considered a major degradation pathway for compounds like benzo(a)pyrene that lack hydrolyzable functional groups, oxidation and photolysis are the dominant abiotic removal mechanisms. nih.gov

Catalytic processes can significantly accelerate the abiotic degradation of hydroxylated PAHs. These reactions often occur on the surfaces of minerals found in soil and sediment, which act as natural catalysts.

Photocatalysis: Photocatalysis, which combines photolysis with a catalyst, is a prominent degradation mechanism.

Iron Oxides: Minerals such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and magnetite (Fe₃O₄) have been shown to act as photocatalysts in the degradation of benzo(a)pyrene. researchgate.net Under UV or visible light irradiation, these iron oxides can generate reactive oxygen species, such as hydroxyl radicals, which initiate the degradation of the PAH molecule. researchgate.net The degradation of benzo(a)pyrene in neutral soil in the presence of goethite has been found to produce metabolites like benzo[a]pyrene-4,5-dione (B110918) and 5-hydroxybenzo[a]pyrene. researchgate.net

Clay Minerals: Certain clay minerals, like sepiolite (B1149698), have also demonstrated photocatalytic activity. csic.es Studies on pyrene (B120774) have shown that its photodegradation is more efficient in a sepiolite matrix compared to the well-known photocatalyst titanium dioxide (TiO₂) when irradiated with visible light. csic.es The mechanical interaction between the PAH and the sepiolite crystal structure appears to facilitate a faster and more efficient photodegradation process. csic.es

Chemical Catalysis: Theoretical studies have explored other catalytic degradation pathways.

Metallo-organic Complexes: The catalytic activity of synthetic metal complexes, such as Mn-corrolazine, has been investigated for the degradation of benzo(a)pyrene. frontiersin.orgresearchgate.netnih.gov Computational models suggest that these complexes can catalyze the hydroxylation of benzo(a)pyrene. frontiersin.orgresearchgate.net The application of an external electric field could potentially regulate and simplify this degradation process, making it a one-step reaction and avoiding the formation of more toxic intermediates. frontiersin.orgresearchgate.netnih.gov

Biotransformation by Microbial Systems

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of PAHs and their hydroxylated derivatives in the environment. mdpi.comuobasrah.edu.iq The biotransformation of this compound is part of the broader metabolic pathways that microbes have evolved to utilize complex aromatic compounds as a source of carbon and energy.

The initial step in the aerobic microbial degradation of PAHs like benzo(a)pyrene typically involves an oxidative attack on the aromatic ring system. mdpi.comuobasrah.edu.iq This is catalyzed by specific enzymes that introduce one or two hydroxyl groups.

Bacterial Degradation: A wide range of bacteria can degrade high molecular weight PAHs. Genera such as Mycobacterium, Rhodococcus, Pseudomonas, Sphingomonas, and Bacillus are frequently isolated from contaminated sites and have demonstrated the ability to break down benzo(a)pyrene. mdpi.comuobasrah.edu.iqcdnsciencepub.commdpi.com The initial enzymatic attack is often carried out by dioxygenase enzymes, which incorporate both atoms of a dioxygen molecule into the substrate, forming a cis-dihydrodiol. mdpi.comnih.gov This intermediate is then further metabolized through a series of reactions that lead to ring cleavage. mdpi.com

Fungal Degradation: Fungi, particularly white-rot fungi like Pleurotus ostreatus, are also highly effective in degrading complex PAHs. uobasrah.edu.iqconicet.gov.ar Non-ligninolytic fungi, such as species of Aspergillus, Penicillium, and Trichoderma, metabolize PAHs using cytochrome P450 monooxygenases, an enzymatic pathway similar to that found in mammals. uobasrah.edu.iqmdpi.comunl.pt This reaction forms an arene oxide, which is then hydrated to a trans-dihydrodiol. mdpi.com Ligninolytic fungi utilize powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase to oxidize PAHs. conicet.gov.ar Marine-derived fungi have also been shown to hydroxylate PAHs, suggesting that the initial degradation involves cytochrome P-450 monooxygenase. frontiersin.org

Table 1: Selected Microorganisms Involved in the Biotransformation of Benzo(a)pyrene and Their Metabolites

| Microorganism | Type | Key Metabolites Identified | Reference |

|---|---|---|---|